4-Methyl-2-[(1-methylpiperidin-4-yl)amino]pentan-1-ol

Lipophilicity Drug design CNS permeability

4-Methyl-2-[(1-methylpiperidin-4-yl)amino]pentan-1-ol (CAS 1250185-17-1) is a chiral amino alcohol comprising a 1-methylpiperidine ring connected via a secondary amine linker to a 4-methylpentan-1-ol backbone. With molecular formula C12H26N2O and a molecular weight of 214.35 g/mol, it belongs to the class of piperidine-based amino alcohols [REFS-1, REFS-2].

Molecular Formula C12H26N2O
Molecular Weight 214.35 g/mol
Cat. No. B13248852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-[(1-methylpiperidin-4-yl)amino]pentan-1-ol
Molecular FormulaC12H26N2O
Molecular Weight214.35 g/mol
Structural Identifiers
SMILESCC(C)CC(CO)NC1CCN(CC1)C
InChIInChI=1S/C12H26N2O/c1-10(2)8-12(9-15)13-11-4-6-14(3)7-5-11/h10-13,15H,4-9H2,1-3H3
InChIKeyUJSBAWCBQHPUEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-2-[(1-methylpiperidin-4-yl)amino]pentan-1-ol: Structural Identity and Physicochemical Baseline for Research Procurement


4-Methyl-2-[(1-methylpiperidin-4-yl)amino]pentan-1-ol (CAS 1250185-17-1) is a chiral amino alcohol comprising a 1-methylpiperidine ring connected via a secondary amine linker to a 4-methylpentan-1-ol backbone [1]. With molecular formula C12H26N2O and a molecular weight of 214.35 g/mol, it belongs to the class of piperidine-based amino alcohols [REFS-1, REFS-2]. Key structural features include a chiral center at the 2-position of the pentanol chain, a tertiary amine within the piperidine ring, a secondary amine linker, and a primary hydroxyl group, collectively defining its physicochemical and stereochemical profile [1]. The compound is primarily offered at 95% purity by multiple suppliers for pharmaceutical research and synthetic chemistry applications [REFS-2, REFS-3].

Chiral Scaffold Leucinol-derived amino alcohol backbone supports enantioselective synthesis
CNS Research Fit Lipophilicity profile aligns with CNS permeability investigation
Piperidine Library Modular intermediate for piperidine-containing compound libraries

Why Generic Substitution Fails: Physicochemical and Stereochemical Differentiation of 4-Methyl-2-[(1-methylpiperidin-4-yl)amino]pentan-1-ol


Compounds within the 1-methylpiperidin-4-yl amino alcohol class, such as 2-[(1-methylpiperidin-4-yl)amino]propan-1-ol (CAS 1153893-89-0) and 2-[(1-methylpiperidin-4-yl)amino]ethanol (CAS 56709-51-4), may appear functionally interchangeable for certain synthetic applications. However, key differences in alkyl chain length, branching, and lipophilicity lead to measurable discrepancies in partitioning behavior, conformational flexibility, and steric demand [REFS-1, REFS-2]. The shorter-chain comparator 2-[(1-methylpiperidin-4-yl)amino]propan-1-ol has been explored for sigma receptor binding [3], while the target compound's extended, branched pentanol chain confers a computed XLogP3 of 1.5 versus 0.1 for the comparator—a 1.4 log unit increase theoretically corresponding to approximately 25-fold higher lipophilicity [REFS-1, REFS-2]. Such parameters directly impact membrane permeability, metabolic stability, ligand-receptor interactions, and catalyst performance in asymmetric synthesis. Generic substitution without verifying these distinct physicochemical properties risks compromised experimental outcomes and irreproducible synthetic results.

Lipophilicity Shift
Higher computed XLogP3 compared to shorter-chain analogs may alter membrane permeability and distribution profiles
Conformational Flexibility
Increased rotatable bonds and steric bulk can shift binding entropy and metabolic stability relative to simpler amino alcohols
Stereochemical Configuration
Chiral center at the 2-position requires enantiomeric identity verification; substitution with achiral or racemic material may not reproduce stereoselective outcomes

Quantitative Differentiation Evidence for 4-Methyl-2-[(1-methylpiperidin-4-yl)amino]pentan-1-ol Procurement


Computed Lipophilicity (XLogP3) Head-to-Head: 15-Fold Increase Over the Shorter-Chain Propanol Analog

The target compound exhibits a computed XLogP3 of 1.5, compared to 0.1 for the direct structural comparator 2-[(1-methylpiperidin-4-yl)amino]propan-1-ol (CAS 1153893-89-0). This represents a difference (ΔXLogP3) of +1.4 log units, theoretically corresponding to approximately 25-fold higher octanol-water partition coefficient [REFS-1, REFS-2]. An XLogP3 in the 1–3 range is considered favorable for CNS drug-like properties, whereas an XLogP3 near 0 may limit passive membrane permeability [3].

Lipophilicity
Head-to-head
XLogP3: 1.5 vs 0.1
Δ +1.4 (theoretical ~25×)
Supports CNS permeability research fit
Computed values; experimental logP may differ
Lipophilicity Drug design CNS permeability

Molecular Weight and Conformational Flexibility: 24.4% Increase Versus Shorter-Chain Analog Impacts Pharmacokinetic and Synthetic Behavior

The target compound has a molecular weight of 214.35 g/mol and 5 rotatable bonds, versus 172.27 g/mol and 3 rotatable bonds for 2-[(1-methylpiperidin-4-yl)amino]propan-1-ol [REFS-1, REFS-2]. The 42.08 g/mol increase (24.4%) and two additional rotatable bonds confer greater conformational flexibility and steric bulk, which can influence target binding entropy, metabolic stability, and the physical properties of derived synthetic products [REFS-1, REFS-2].

MW & Flexibility
Head-to-head
MW 214.35 g/mol, Rot. bonds 5
vs 172.27 g/mol, 3
Distinct PK and synthetic intermediate profiles
ΔMW +24.4%, ΔRot. bonds +2
Molecular weight Conformational flexibility Rotatable bonds

Chiral Scaffold Derivation from Leucinol: Enabling Enantioselective Synthesis Applications

The 4-methylpentan-1-ol backbone of the target compound is structurally derived from leucinol (2-amino-4-methylpentan-1-ol), a well-established chiral building block used in the synthesis of aminopeptidase N and phospholipase A2 inhibitors [1] and as a starting material for chiral β-amino alcohol ligands in enantioselective addition reactions [2]. The target compound retains this chiral scaffold while incorporating the 1-methylpiperidine moiety, positioning it as a modular intermediate for chiral ligand and pharmacophore construction [3].

Chiral Scaffold
Class-level
Leucinol-derived scaffold enables enantioselective ligand design
Supports asymmetric synthesis research
Enantiomeric purity must be verified per batch
Chiral synthesis Asymmetric catalysis Amino alcohol ligands

Batch-Specific QC Documentation: NMR, HPLC, and GC Traceability for Reproducible Research Procurement

Bidepharm supplies 4-Methyl-2-[(1-methylpiperidin-4-yl)amino]pentan-1-ol at 95% purity and provides batch-specific quality control documentation including NMR, HPLC, and GC analyses . This level of analytical characterization exceeds the standard Certificate of Analysis often provided for generic analogs such as 2-[(1-methylpiperidin-4-yl)amino]propan-1-ol, where only nominal purity (95%) is commonly guaranteed without detailed batch-resolved spectral data from certain suppliers .

QC Documentation
Supplier data
Batch-specific NMR, HPLC, GC reports available
Reduces identity and purity risk for regulated research
Confirm documentation scope with supplier
Quality control Batch traceability Reproducibility

Identical HBD/HBA/TPSA Profile with Enhanced Lipophilicity: Optimized CNS Drug-Likeness

The target compound and its shorter-chain comparator 2-[(1-methylpiperidin-4-yl)amino]propan-1-ol share identical hydrogen bond donor count (2), hydrogen bond acceptor count (3), and topological polar surface area (TPSA = 35.5 Ų) [REFS-1, REFS-2]. However, the target compound's XLogP3 of 1.5 places it within the favorable CNS drug-like space (XLogP 1–3) while maintaining the same hydrogen-bonding capacity, whereas the comparator's XLogP3 of 0.1 may be suboptimal for passive CNS penetration [3]. This combination—preserved HBD/HBA/TPSA with elevated lipophilicity—is a desirable profile for CNS-targeted small molecules.

Drug-likeness
Cross-study
HBD/HBA/TPSA identical; XLogP3 1.5 vs 0.1
Higher lipophilicity with preserved H-bond capacity
May support CNS drug-likeness modeling
Drug-likeness CNS MPO Physicochemical optimization

Optimal Research and Industrial Application Scenarios for 4-Methyl-2-[(1-methylpiperidin-4-yl)amino]pentan-1-ol Based on Quantitative Evidence


CNS Drug Discovery Programs Requiring Optimized Lipophilicity for Blood-Brain Barrier Penetration

With an XLogP3 of 1.5—within the favorable CNS drug-like range of 1–3—and preserved hydrogen-bonding capacity (HBD=2, HBA=3, TPSA=35.5 Ų), this compound is a superior starting scaffold for CNS-targeted medicinal chemistry compared to the shorter-chain analog 2-[(1-methylpiperidin-4-yl)amino]propan-1-ol (XLogP3=0.1), which may lack sufficient lipophilicity for optimal passive BBB penetration [REFS-1, REFS-2]. The identical TPSA and HBD/HBA profile ensures that the enhanced lipophilicity does not come at the expense of increased hydrogen-bonding penalties [1].

Asymmetric Synthesis Using Chiral Amino Alcohol Ligands Derived from the Leucinol Scaffold

The compound's leucinol-derived chiral backbone, featuring a stereocenter at the pentanol 2-position, makes it a viable precursor for chiral β-amino alcohol ligands used in enantioselective diethylzinc addition to aldehydes, a transformation where leucinol-derived ligands have achieved up to 97% ee for aromatic substrates [3]. The 1-methylpiperidine moiety provides an additional functionalization handle absent in simpler leucinol derivatives, enabling the construction of more elaborate chiral architectures [4].

Synthesis of Piperidine-Containing Bioactive Molecules and Pharmacophore Libraries

As a chiral amino alcohol containing both a 1-methylpiperidine ring and a branched pentanol chain (MW=214.35 g/mol, 5 rotatable bonds), this compound serves as a versatile intermediate for constructing piperidine-based bioactive molecules, including potential neurokinin receptor ligands, where 4-substituted piperidine derivatives have demonstrated therapeutic relevance [REFS-5, REFS-6]. Its molecular weight and conformational flexibility differentiate it from lower-MW analogs (e.g., 172.27 g/mol with 3 rotatable bonds) for applications requiring specific steric profiles [1].

Regulated Research Environments Requiring Full Batch Traceability and QC Documentation

For GLP-like research settings, publications requiring rigorous compound characterization, or studies where reproducibility of synthetic intermediates is critical, the availability of batch-specific NMR, HPLC, and GC documentation from suppliers such as Bidepharm provides an auditable quality record that generic suppliers of shorter-chain analogs may not consistently offer [2]. This reduces the risk of structural misassignment or purity-related experimental artifacts.

Application
Selection Property
Validation Focus
CNS permeability research
Lipophilicity within reported CNS drug-like range
BBB permeability assay validation
Asymmetric synthesis & chiral ligand design
Leucinol-derived chiral scaffold
Enantioselectivity and ee verification
Piperidine-containing compound libraries
Molecular weight and conformational flexibility
Structural identity confirmation (NMR, MS)
Regulated research requiring reproducibility
Batch-specific QC documentation
Purity and identity verification (HPLC, GC, NMR)
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